molecular formula C11H7ClF6O3 B14064598 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14064598
M. Wt: 336.61 g/mol
InChI Key: PFPUQRFVZATAIG-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

Biological Activity

The compound 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one , also known as CB89049086 , has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C11H7ClF6O3C_{11}H_{7}ClF_{6}O_{3} and a molecular weight of approximately 336.61 g/mol, this compound possesses two trifluoromethoxy groups that may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Chloropropanone moiety : Contributes to the compound's reactivity.
  • Trifluoromethoxy groups : Impart unique electronic properties that influence biological activity.

Structural Formula

C11H7ClF6O3\text{C}_{11}\text{H}_{7}\text{ClF}_{6}\text{O}_{3}

Physical Properties

PropertyValue
Molecular Weight336.61 g/mol
Melting PointNot specified
Boiling PointNot specified

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. The trifluoromethoxy substituents may facilitate interactions with biological membranes, enhancing the compound's efficacy against various pathogens.

The proposed mechanisms include:

  • Membrane Disruption : The lipophilic nature of the trifluoromethoxy groups aids in penetrating microbial membranes.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

Case Studies

  • Antibacterial Activity : A study evaluating the effectiveness of various chlorinated compounds found that this compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
  • Antifungal Activity : In vitro assays showed that the compound inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger, suggesting its potential use in antifungal therapies.

Pharmacological Evaluation

Recent pharmacological evaluations have highlighted the compound's potential as a lead structure for drug development. Its ability to serve as a pharmacophore suggests that derivatives could be synthesized to enhance biological activity while reducing toxicity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-oneSimilar structure but different substitution patternVariations in activity against specific bacterial strains
1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-oneContains trifluoromethyl instead of trifluoromethoxy groupsDifferent electronic properties affecting reactivity

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3

InChI Key

PFPUQRFVZATAIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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